molecular formula C15H22N6O B13382546 1-[Bis(2-propan-2-ylidenehydrazinyl)methylidene]-3-(4-methylphenyl)urea

1-[Bis(2-propan-2-ylidenehydrazinyl)methylidene]-3-(4-methylphenyl)urea

Cat. No.: B13382546
M. Wt: 302.37 g/mol
InChI Key: UDFGVNWOXBQPDF-UHFFFAOYSA-N
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Description

1-[Bis(2-propan-2-ylidenehydrazinyl)methylidene]-3-(4-methylphenyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes hydrazinyl and methylidene groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Bis(2-propan-2-ylidenehydrazinyl)methylidene]-3-(4-methylphenyl)urea typically involves the reaction of hydrazine derivatives with isocyanates under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves:

    Preparation of Hydrazine Derivatives: Hydrazine derivatives are synthesized by reacting hydrazine with appropriate aldehydes or ketones.

    Reaction with Isocyanates: The hydrazine derivatives are then reacted with isocyanates to form the desired urea compound. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. The key steps include:

    Bulk Preparation of Hydrazine Derivatives: Large-scale synthesis of hydrazine derivatives using continuous flow reactors to ensure consistent quality and yield.

    Controlled Reaction with Isocyanates: The hydrazine derivatives are reacted with isocyanates in large reactors equipped with temperature and pressure control systems to optimize the reaction conditions and maximize yield.

Chemical Reactions Analysis

Types of Reactions

1-[Bis(2-propan-2-ylidenehydrazinyl)methylidene]-3-(4-methylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, resulting in the formation of substituted urea derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Halogens, nucleophiles; reactions are conducted under controlled temperatures to prevent side reactions.

Major Products Formed

    Oxidation: Corresponding oxides and hydrazine derivatives.

    Reduction: Hydrazine derivatives and amines.

    Substitution: Substituted urea derivatives with various functional groups.

Scientific Research Applications

1-[Bis(2-propan-2-ylidenehydrazinyl)methylidene]-3-(4-methylphenyl)urea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[Bis(2-propan-2-ylidenehydrazinyl)methylidene]-3-(4-methylphenyl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

1-[Bis(2-propan-2-ylidenehydrazinyl)methylidene]-3-(4-methylphenyl)urea can be compared with other similar compounds such as:

    Hydrazine Derivatives: Compounds like phenylhydrazine and dimethylhydrazine share similar structural features but differ in their reactivity and applications.

    Urea Derivatives: Compounds like N,N’-dimethylurea and N,N’-diethylurea have similar urea functional groups but differ in their substituents and properties.

Uniqueness

The uniqueness of this compound lies in its combination of hydrazinyl and methylidene groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C15H22N6O

Molecular Weight

302.37 g/mol

IUPAC Name

1-[(Z)-N,N'-bis(propan-2-ylideneamino)carbamimidoyl]-3-(4-methylphenyl)urea

InChI

InChI=1S/C15H22N6O/c1-10(2)18-20-14(21-19-11(3)4)17-15(22)16-13-8-6-12(5)7-9-13/h6-9H,1-5H3,(H3,16,17,20,21,22)

InChI Key

UDFGVNWOXBQPDF-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)N/C(=N/N=C(C)C)/NN=C(C)C

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC(=NN=C(C)C)NN=C(C)C

Origin of Product

United States

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